

# (S,R)-Gsk321 structure and chemical formula

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## Compound of Interest

Compound Name: (S,R)-Gsk321

Cat. No.: B12398139

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## An In-depth Technical Guide to (S,R)-Gsk321

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to **(S,R)-Gsk321**, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).

## Chemical Structure and Formula

**(S,R)-Gsk321** is a specific stereoisomer of Gsk321. The chemical identity of Gsk321 is well-characterized, providing a foundational understanding of its therapeutic potential.

Chemical Formula:  $C_{28}H_{28}FN_5O_3$  [\[1\]](#)

IUPAC Name: (R)-1-(4-Fluorobenzyl)-N-(3-((S)-1-hydroxyethyl)phenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide [\[1\]](#)

SMILES Code:

O=C(C1=NN(CC2=CC=C(F)C=C2)C3=C1CN(C(C4=CC=CN4)=O)C[C@H]3C)NC5=CC=CC(=C5) [\[1\]](#)

Molecular Weight: 501.56 g/mol [\[2\]](#)

CAS Number for (S,R)-enantiomer: 1816272-18-0 [\[3\]](#)

## Quantitative Data Summary

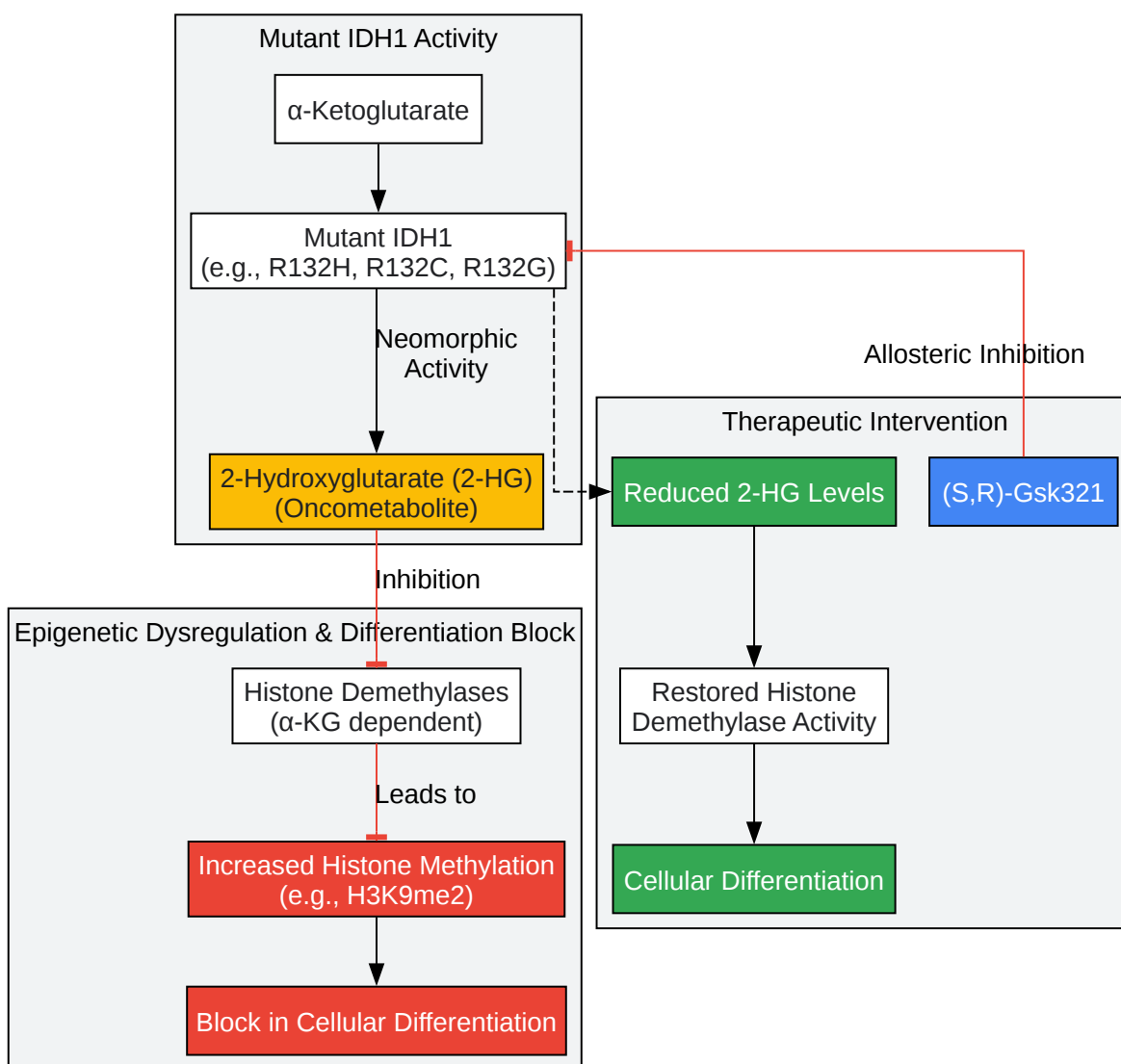
The following table summarizes the key quantitative data for Gsk321, the parent compound of the (S,R) enantiomer, demonstrating its potency and selectivity.

Parameter	Value	Cell Line/Enzyme	Notes
IC <sub>50</sub>	2.9 nM	Mutant IDH1 (R132G)	In vitro biochemical assay.
3.8 nM	Mutant IDH1 (R132C)	In vitro biochemical assay.	
4.6 nM	Mutant IDH1 (R132H)	In vitro biochemical assay.	
46 nM	Wild-Type IDH1	In vitro biochemical assay.	
EC <sub>50</sub>	85 nM	HT-1080 (IDH1 R132C)	Inhibition of intracellular 2-hydroxyglutarate (2-HG) production.
2-HG Reduction	0.13-fold	Primary AML cells (R132G)	Compared to DMSO control after 6 days of treatment with 3 µM Gsk321.
0.15-fold	Primary AML cells (R132C)	Compared to DMSO control after 6 days of treatment with 3 µM Gsk321.	
0.29-fold	Primary AML cells (R132H)	Compared to DMSO control after 6 days of treatment with 3 µM Gsk321.	

## Mechanism of Action and Signaling Pathway

Gsk321 is an allosteric inhibitor of mutant IDH1 enzymes. Point mutations in IDH1, such as R132H, R132C, and R132G, confer a neomorphic enzymatic activity, leading to the conversion of  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit  $\alpha$ -KG-dependent dioxygenases, including histone demethylases, which results in epigenetic alterations such as histone hypermethylation (e.g., H3K9me2) and a block in cellular differentiation.

**(S,R)-Gsk321** binds to an allosteric pocket of the mutant IDH1 enzyme, locking it in an inactive conformation. This inhibition blocks the production of 2-HG. The subsequent reduction in intracellular 2-HG levels restores the activity of histone demethylases, leading to a decrease in repressive histone marks and promoting the differentiation of leukemic cells.



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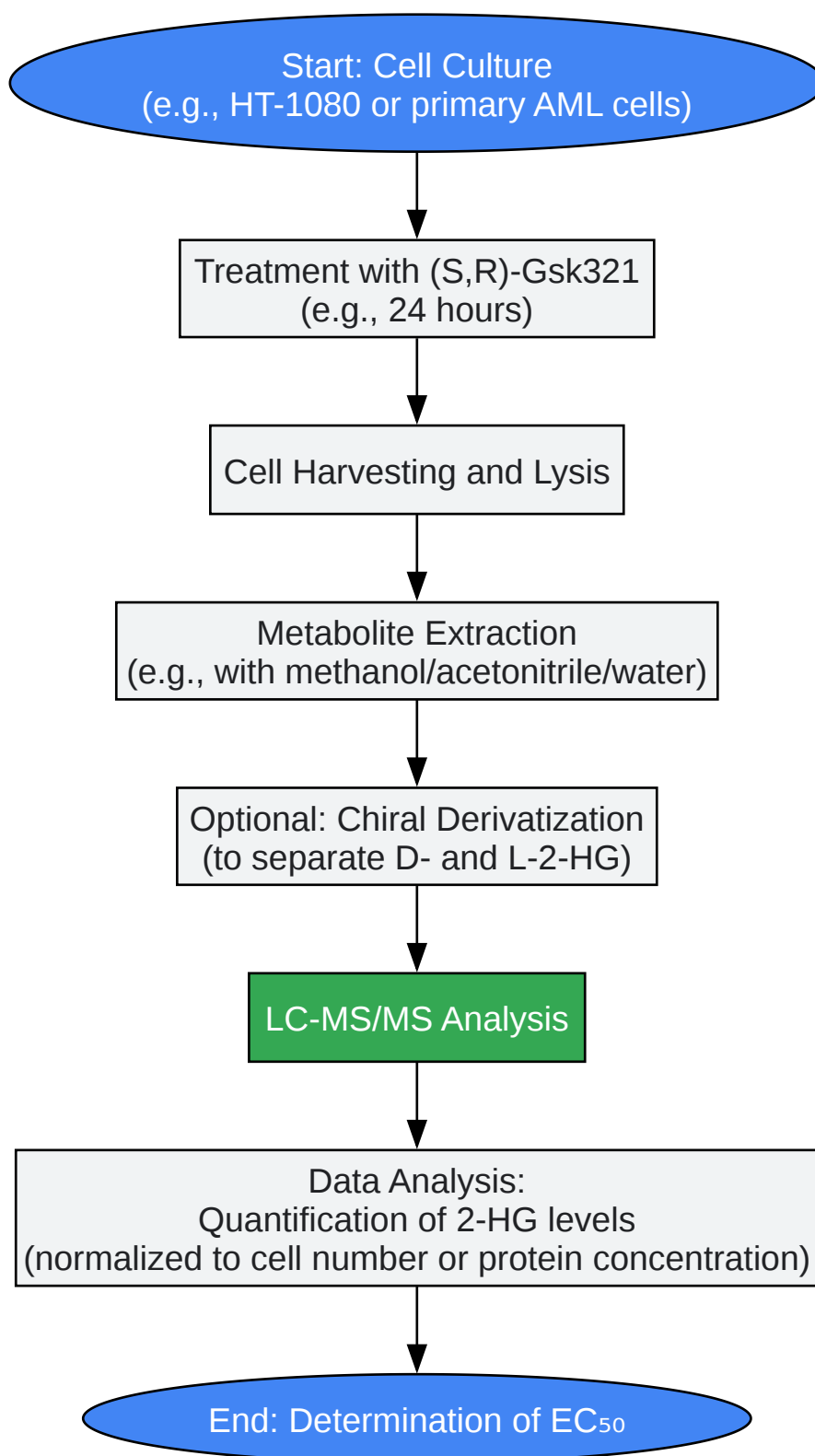
**Caption:** Signaling pathway of **(S,R)-Gsk321** in mutant IDH1 cancer cells.

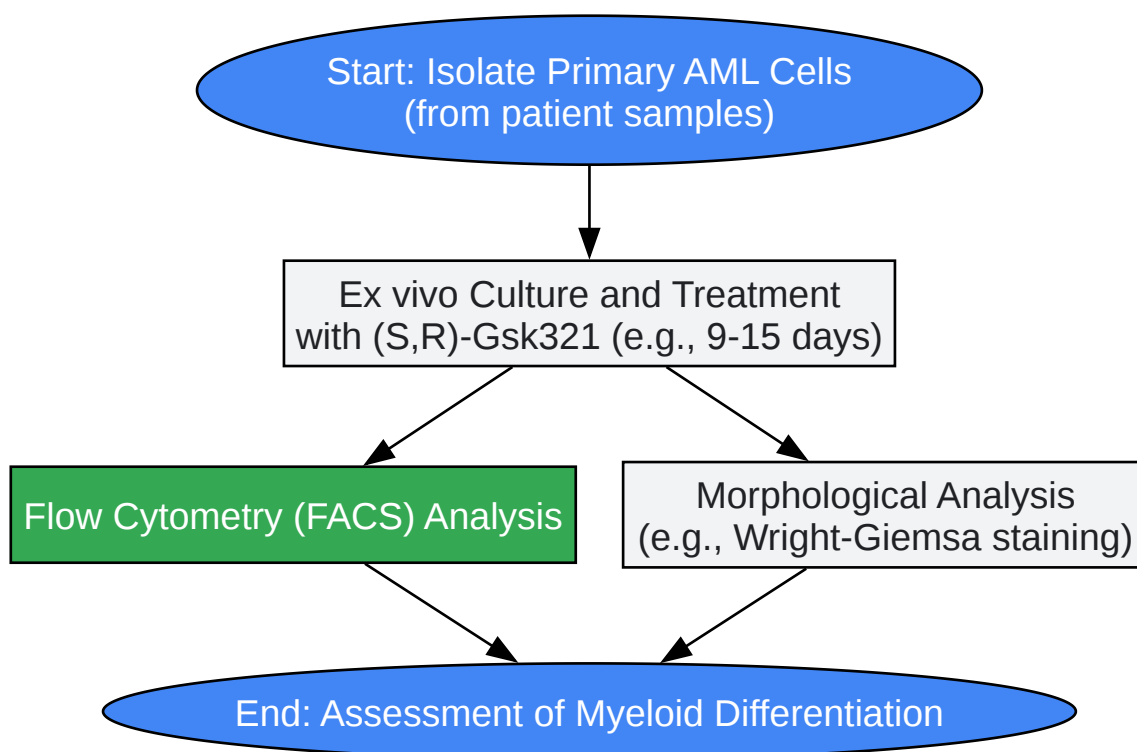
## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### Quantification of Intracellular 2-Hydroxyglutarate (2-HG) by LC-MS/MS

This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of intracellular 2-HG levels.





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## References

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